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molecular formula C10H10N2O2 B8654265 2,4-Dimethyl-1H-benzimidazole-6-carboxylic acid

2,4-Dimethyl-1H-benzimidazole-6-carboxylic acid

Cat. No. B8654265
M. Wt: 190.20 g/mol
InChI Key: YAGNOBFAVSYHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a solution of 6-bromo-2,4-dimethyl-1H-benzimidazole (200 mg, 0.90 mmol) in degassed dioxane (2 mL) was added ((trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))) (30 mg, 0.05 mmol), molybdenum hexacarbonyl (120 mg, 0.45 mmol) and a solution of Na2CO3 (283 mg, 2.67 mmol) in degassed water (2.4 ml). The mixture was stirred for 20 seconds and then heated at 165° C. for 15 minutes in a microwave reactor with absorption set at very high for 20 minutes. The reaction vessel was vented and filtered through diatomaceous earth. The solution was extracted with EtOAc and the aqueous phase was back extracted with additional EtOAc (2×). The combined organic extracts were set aside. Water (5 mL) was added to the aqueous extract which was then acidified with 0.5 M HCl to pH 3. The resulting solids were air dried to provide the title compound (97 mg, 57%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[N:9]=[C:8]([CH3:10])[NH:7][C:6]=2[CH:11]=1.[C:13]([O-])([O-:15])=[O:14].[Na+].[Na+]>O1CCOCC1.O.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]>[CH3:10][C:8]1[NH:7][C:6]2[CH:11]=[C:2]([C:13]([OH:15])=[O:14])[CH:3]=[C:4]([CH3:12])[C:5]=2[N:9]=1 |f:1.2.3,6.7.8.9.10.11,12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C(C2=C(NC(=N2)C)C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
Name
Quantity
120 mg
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Step Two
Name
Quantity
283 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
2.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 seconds
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
very high for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back extracted with additional EtOAc (2×)
ADDITION
Type
ADDITION
Details
Water (5 mL) was added to the
EXTRACTION
Type
EXTRACTION
Details
aqueous extract which
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 s
Name
Type
product
Smiles
CC1=NC2=C(N1)C=C(C=C2C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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